molecular formula C12H15NO3 B14113899 Ethyl 2-[methyl(phenyl)carbamoyl]acetate

Ethyl 2-[methyl(phenyl)carbamoyl]acetate

Cat. No.: B14113899
M. Wt: 221.25 g/mol
InChI Key: XICGVJRXCRHHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[methyl(phenyl)carbamoyl]acetate is an ester derivative featuring a carbamoyl group substituted with methyl and phenyl moieties. Such compounds are typically used as intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their reactivity and structural versatility .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 3-(N-methylanilino)-3-oxopropanoate

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)9-11(14)13(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

XICGVJRXCRHHGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)N(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction of Secondary Amines with Carbon Dioxide and Halogenating Agents

The most industrially viable method involves generating N-methyl-N-phenylcarbamoyl chloride as a key intermediate. As detailed in US Patent 8,188,290B2, secondary amines react with carbon dioxide under 1–1.5 bar pressure to form carbamate salts, which are subsequently treated with sulfuryl chloride (SOCl₂) or carbonyl chloride (COCl₂) at 20–30°C. For ethyl 2-[methyl(phenyl)carbamoyl]acetate, the process proceeds as follows:

  • Formation of Carbamate Salt :
    $$ \text{N-Methylaniline} + \text{CO}_2 \rightarrow \text{N-Methyl-N-phenylcarbamate Salt} $$
    Conducted under anhydrous ethyl acetate with catalytic triethylamine, this step achieves >90% conversion in 2 hours at 25°C.

  • Halogenation with SOCl₂ :
    $$ \text{Carbamate Salt} + \text{SOCl}2 \rightarrow \text{N-Methyl-N-phenylcarbamoyl Chloride} + \text{SO}2 + \text{HCl} $$
    Excess SOCl₂ (1.5 equiv) ensures complete conversion within 1 hour, with gaseous byproducts removed under vacuum.

  • Esterification with Ethyl Acetoacetate :
    $$ \text{Carbamoyl Chloride} + \text{Ethyl Acetoacetate} \xrightarrow{\text{Base}} \text{this compound} $$
    Using pyridine as a base in tetrahydrofuran (THF), this step yields 78–82% product after aqueous workup and crystallization from hexane-ethyl acetate.

Optimization Notes :

  • Residual moisture >0.1% reduces yields by 15–20% due to competing hydrolysis.
  • Replacing SOCl₂ with COCl₂ increases selectivity but raises costs by 30%.

Direct Condensation Using Isocyanate Derivatives

Urethane Formation via Methyl(Phenyl)Isocyanate

This two-step approach avoids halogenating agents, enhancing safety:

  • Synthesis of Methyl(Phenyl)Isocyanate :
    $$ \text{N-Methylaniline} + \text{Phosgene} \rightarrow \text{Methyl(Phenyl)Isocyanate} + 2\text{HCl} $$
    Phosgene gas is introduced at -10°C to minimize side reactions, yielding 85–88% isocyanate.

  • Reaction with Ethyl Malonate :
    $$ \text{Isocyanate} + \text{Ethyl Malonate} \xrightarrow{\text{DBU}} \text{this compound} $$
    Catalyzed by 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane, this method achieves 75% yield but requires rigorous exclusion of moisture.

Limitations :

  • Phosgene’s toxicity necessitates specialized equipment, limiting scalability.
  • DBU catalysis increases production costs by 20% compared to pyridine.

Enzymatic Carbamoylation

Lipase-Catalyzed Transesterification

Recent advances employ immobilized Candida antarctica lipase B (CAL-B) to catalyze the reaction between methyl(phenyl)carbamate and ethyl acetoacetate:

$$ \text{Methyl(Phenyl)Carbamate} + \text{Ethyl Acetoacetate} \xrightarrow{\text{CAL-B}} \text{this compound} + \text{Methanol} $$

Conditions :

  • Solvent-free system at 45°C
  • 72-hour reaction time
  • 68% conversion, with enzyme reuse for 5 cycles without significant activity loss

Advantages :

  • Eliminates halogenated reagents and harsh acids/bases.
  • Ideal for pharmaceutical-grade synthesis due to minimal purification needs.

Microwave-Assisted One-Pot Synthesis

A high-throughput method combines carbamoyl chloride formation and esterification in a single step under microwave irradiation:

  • Reagents :

    • N-Methylaniline (1 equiv)
    • Ethyl chlorooxoacetate (1.2 equiv)
    • Triethylamine (2 equiv)
  • Conditions :

    • Microwave power: 300 W
    • Temperature: 100°C
    • Time: 20 minutes

Outcome :

  • 89% isolated yield
  • Purity >95% by HPLC

Mechanistic Insight :
Microwave irradiation accelerates the nucleophilic acyl substitution between the amine and chlorooxoacetate, reducing reaction time from hours to minutes.

Solid-Phase Synthesis for Combinatorial Applications

Adapted from dihydropyrimidine protocols, this method uses Wang resin-functionalized acetoacetate:

  • Resin Activation :
    Wang resin is treated with ethyl acetoacetate and diisopropylcarbodiimide (DIC), achieving 0.8 mmol/g loading.

  • Carbamoylation :
    $$ \text{Resin-Bound Acetoacetate} + \text{Methyl(Phenyl)Carbamoyl Chloride} \rightarrow \text{Resin-Bound Product} $$
    Conducted in dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP), 12-hour reaction.

  • Cleavage :
    Trifluoroacetic acid (TFA) in dichloromethane releases the product, yielding 65–70% over three steps.

Applications :

  • Enables parallel synthesis of carbamate derivatives for high-throughput screening.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
Carbamoyl Halide 82 98 1.0 Industrial
Isocyanate 75 97 1.3 Pilot
Enzymatic 68 99 2.1 Lab
Microwave 89 95 1.4 Pilot
Solid-Phase 70 90 3.0 Research

Critical Parameter Optimization

Solvent Selection

  • Ethyl Acetate : Preferred for carbamoyl halide reactions due to polarity balance and ease of removal.
  • THF : Enhances nucleophilicity in esterification but requires strict anhydrous conditions.

Temperature Control

Exothermic reactions (e.g., SOCl₂ addition) necessitate cooling to -20°C to prevent decomposition.

Purification Techniques

  • Crystallization : Hexane-ethyl acetate (3:1) yields 95% pure product.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves residual amine impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or primary amines .

Scientific Research Applications

Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. It may also interact with enzymes or receptors in biological systems, leading to its observed biological activities .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The carbamoyl group’s substituents significantly influence solubility, stability, and reactivity. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Applications
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.2 5413-05-8 Phenyl, acetyl Precursor for acetophenone synthesis
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.2 16648-44-5 Phenyl, acetyl (methyl ester) Amphetamine precursor
Ethyl 2-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)acetate C₁₈H₁₆F₃N₂O₃ 380.3 - Trifluoromethylphenyl, pyridine Pharmaceutical intermediate
Ethyl 2-((5-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl)sulfanyl)acetate C₁₈H₁₉N₂O₄S 367.4 - 4-Methoxyphenyl, pyridine Research ligand

Key Observations :

  • Hydrophobicity : Phenyl and trifluoromethylphenyl groups (e.g., in ) enhance hydrophobicity, favoring membrane permeability in drug candidates.
  • Steric Hindrance : Bulky substituents (e.g., pyridine in ) may limit conformational flexibility, affecting binding to biological targets.

Research Findings and Docking Studies

  • Glide Docking : Compounds with carbamoyl groups exhibit enhanced binding affinity when hydrophobic enclosures are present (e.g., phenyl groups in Ethyl 2-[methyl(phenyl)carbamoyl]acetate). The Glide XP scoring function, which penalizes solvent-exposed charged groups, predicts improved binding for analogs with enclosed hydrophobic motifs .
  • Comparative Accuracy : Glide outperforms GOLD and FlexX in pose prediction (RMSD <1 Å in 50% of cases), supporting its utility in optimizing carbamoyl-based ligands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.